2-[1-(Aminomethyl)cyclopentyl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Aminomethyl)cyclopentyl]ethanamine is an organic compound with the molecular formula C8H18N2 It is a cyclopentyl derivative with an aminomethyl group attached to the cyclopentane ring and an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)cyclopentyl]ethanamine typically involves the reaction of cyclopentyl derivatives with aminomethylating agents. One common method is the reductive amination of cyclopentanone with formaldehyde and ammonia or a primary amine, followed by further reaction with ethylamine. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Aminomethyl)cyclopentyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can further modify the aminomethyl group or the cyclopentane ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopentane ring or the ethanamine chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
2-[1-(Aminomethyl)cyclopentyl]ethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(Aminomethyl)cyclopentyl]ethanamine involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the cyclopentane ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylamine: Similar structure but lacks the ethanamine chain.
2-(Aminomethyl)cyclopentane: Similar structure but lacks the ethanamine chain.
Cyclopentaneethanamine: Similar structure but lacks the aminomethyl group.
Uniqueness
2-[1-(Aminomethyl)cyclopentyl]ethanamine is unique due to the presence of both the aminomethyl group and the ethanamine chain. This combination provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H18N2 |
---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
2-[1-(aminomethyl)cyclopentyl]ethanamine |
InChI |
InChI=1S/C8H18N2/c9-6-5-8(7-10)3-1-2-4-8/h1-7,9-10H2 |
InChI Key |
NMQBXMXGZIXHCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CCN)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.